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Compound of Interest

Compound Name: EDTA (disodium)

Cat. No.: B094323 Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed

methods, troubleshooting advice, and frequently asked questions regarding the removal of

disodium EDTA from protein and DNA samples.

Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove EDTA from my protein or DNA samples?

Disodium EDTA is a strong chelating agent widely used during protein purification and DNA

extraction to inhibit metalloproteases and DNases by sequestering divalent cations like Mg²⁺

and Ca²⁺.[1][2][3][4] However, its presence can interfere with downstream applications that

require these cations for enzymatic activity, such as PCR, restriction digests, or certain

enzymatic assays.[5][6] Therefore, complete removal of EDTA is often crucial for experimental

success.

Q2: What are the common methods for removing EDTA from protein and DNA samples?

The most common methods for removing EDTA are based on the size difference between the

macromolecules (protein or DNA) and the small EDTA molecule. These include:

Ultrafiltration: A highly effective method that uses a semi-permeable membrane to separate

the larger protein/DNA molecules from the smaller EDTA molecules.[1][2][7]
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Dialysis: A traditional method involving the diffusion of small molecules like EDTA across a

semi-permeable membrane into a larger volume of buffer.[1][2]

Size Exclusion Chromatography (Spin Columns): A rapid method that separates molecules

based on size using a gel filtration resin, often in a spin column format.[1][2][8]

Precipitation: This method involves precipitating the protein or DNA, leaving the soluble

EDTA behind in the supernatant. Common agents include trichloroacetic acid (TCA) or

acetone for proteins, and ethanol or isopropanol for DNA.[9][10][11]

Q3: Which method is the most effective for complete EDTA removal?

Studies have shown that ultrafiltration is remarkably efficient, often reducing EDTA to virtually

undetectable levels.[1][2][7] In contrast, traditional dialysis and spin-column gel filtration may

not completely remove EDTA, with significant amounts potentially remaining in the sample.[1]

[2][7] One study reported that extensive dialysis only reduced EDTA concentration by about

two-fold.[1][2][7]

Q4: Can I simply add excess divalent cations like Mg²⁺ or Ca²⁺ to neutralize the EDTA?

While adding a surplus of divalent cations can sequester the EDTA and overcome its inhibitory

effects for some applications, this approach does not actually remove the EDTA-cation complex

from the sample.[5][9] This method may not be suitable for all downstream experiments,

especially those sensitive to high ionic strength or the specific cation being added.

Q5: Are there any alternatives to using EDTA in my initial buffer?

Yes, depending on the specific requirements of your experiment. If the primary concern is

inhibiting DNases that require Ca²⁺, EGTA can be a suitable alternative as it has a higher

affinity for calcium ions than for magnesium ions.[4] In some cases, if metalloprotease activity

is not a major concern, EDTA can be omitted from the homogenization buffer altogether.[12]

Method Comparison and Data
The following table summarizes the effectiveness of various EDTA removal techniques based

on published data.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0169843&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0169843&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://plos.figshare.com/articles/figure/Procedures_for_EDTA_removal_from_protein_samples_and_detection_of_EDTA_/4566643
https://www.reddit.com/r/labrats/comments/zhag47/removing_edta_from_protein_samples/
https://www.researchgate.net/post/How_can_EDTA_be_removed_from_already_extracted_DNA_samples
https://bitesizebio.com/142/5-ways-to-clean-up-a-dna-sample/
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0169843&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://www.semanticscholar.org/paper/Drawbacks-of-Dialysis-Procedures-for-Removal-of-M%C3%B3nico-Mart%C3%ADnez-Senra/5054ac1177442d98b54ca8c5c0515423e6c57963
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0169843&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://www.semanticscholar.org/paper/Drawbacks-of-Dialysis-Procedures-for-Removal-of-M%C3%B3nico-Mart%C3%ADnez-Senra/5054ac1177442d98b54ca8c5c0515423e6c57963
https://journals.plos.org/plosone/article/file?id=10.1371/journal.pone.0169843&type=printable
https://pmc.ncbi.nlm.nih.gov/articles/PMC5242421/
https://www.semanticscholar.org/paper/Drawbacks-of-Dialysis-Procedures-for-Removal-of-M%C3%B3nico-Mart%C3%ADnez-Senra/5054ac1177442d98b54ca8c5c0515423e6c57963
https://www.researchgate.net/post/How_can_one_remove_EDTA_from_low_yield_low_MW_DNA_extracts
https://www.reddit.com/r/labrats/comments/zhag47/removing_edta_from_protein_samples/
https://www.researchgate.net/post/For_nuclei_extraction_from_human_cells_can_I_replace_EGTA_with_EDTA_in_lysis_buffer
https://www.researchgate.net/post/Can_anyone_please_suggest_me_an_alternative_for_EDTA_in_the_homogenisation_buffer_1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method
Initial EDTA
Concentration

Final EDTA
Concentration

Removal
Efficiency

Reference

Dialysis 1 mM ~500 µM ~50% [1][2][7]

Dialysis + Spin

Column
1 mM ~200 µM ~80% [2]

Ultrafiltration (2

rounds)
1 mM

Virtually

Undetectable
>99% [1][2][7]

Experimental Workflows and Protocols
Below are detailed protocols for the most common EDTA removal methods.

Ultrafiltration Workflow
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Ultrafiltration Workflow

Start: Sample + EDTA

Dilute sample 10-fold
with EDTA-free buffer

Centrifuge in ultrafiltration
device to original volume

Retains Protein/DNA

Dilute sample 10-fold
again with EDTA-free buffer

Discard flow-through
(contains EDTA)

Centrifuge in ultrafiltration
device to original volume

Retains Protein/DNA

End: EDTA-free sample

Discard flow-through
(contains EDTA)

Click to download full resolution via product page

Caption: Workflow for removing EDTA using repeated ultrafiltration.

Protocol: Ultrafiltration for Protein Samples[1][2]
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Select Device: Choose an ultrafiltration device with a molecular weight cutoff (MWCO)

significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).

Initial Dilution: Dilute your protein sample containing EDTA at least 10-fold with your desired

EDTA-free buffer.

First Concentration: Place the diluted sample into the ultrafiltration device and centrifuge

according to the manufacturer's instructions (e.g., 3000 x g for 15 minutes) until the sample

volume is reduced back to its original volume.

Discard Flow-through: The flow-through contains the removed EDTA. Discard it.

Second Dilution: Add another 10-fold volume of EDTA-free buffer to the concentrated sample

in the device.

Second Concentration: Repeat the centrifugation step to concentrate the sample back to the

original volume.

Sample Recovery: Recover your concentrated, EDTA-free protein sample from the device.
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Dialysis Workflow

Start: Sample + EDTA
in dialysis tubing

Dialyze against 100-1000x volume
of EDTA-free buffer (2-4 hours)

Change dialysis buffer

EDTA diffuses out

Dialyze against fresh buffer
(2-4 hours or overnight)

Change dialysis buffer

EDTA diffuses out

Final dialysis step
(2-4 hours)

End: Recover sample
from tubing

Click to download full resolution via product page

Caption: General workflow for EDTA removal via dialysis.
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Protocol: Step-wise Dialysis for Protein Refolding and EDTA Removal[1]

This protocol is often used for proteins purified from inclusion bodies.

Prepare Sample: Start with the protein in a buffer containing urea and EDTA (e.g., 8 M urea,

1 mM EDTA).

Prepare Tubing: Prepare dialysis tubing with an appropriate MWCO according to the

manufacturer's instructions. Load the sample into the tubing.

First Dialysis Step: Dialyze against a large volume of buffer with a lower urea concentration

(e.g., 6 M urea) and without EDTA for several hours at room temperature.

Subsequent Dialysis Steps: Continue with step-wise dialysis against buffers with

progressively lower urea concentrations (e.g., 4 M, 2 M, and then no urea). Each step should

last for several hours.

Final Dialysis: Perform two final dialysis steps against the desired final buffer (EDTA-free),

with the last step proceeding overnight at a suitable temperature (e.g., 16°C).

Sample Recovery: Carefully remove the sample from the dialysis tubing.

DNA Precipitation Workflow
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DNA Precipitation Workflow

Start: DNA sample
with EDTA

Add salt (e.g., Sodium Acetate)

Add cold ethanol
or isopropanol

Incubate at low temp
(e.g., -20°C or -70°C)

Centrifuge to pellet DNA

EDTA remains in supernatant

Wash pellet with 70-80% ethanol

Air-dry the pellet

Resuspend DNA in
EDTA-free buffer (e.g., TE or water)

End: Purified DNA

Click to download full resolution via product page

Caption: Workflow for removing EDTA from DNA by ethanol precipitation.
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Protocol: Ethanol Precipitation for DNA Samples[10][11]

Add Salt: To your DNA sample, add 0.1 volumes of 3 M sodium acetate (pH 5.2).

Add Alcohol: Add 2 to 2.5 volumes of ice-cold 96-100% ethanol. Mix gently by inversion.

Incubate: Incubate the mixture to allow the DNA to precipitate. For higher concentrations, a

few minutes at room temperature may suffice. For low concentrations, incubate for at least

30 minutes at -70°C or overnight at -20°C.

Centrifuge: Pellet the DNA by centrifuging at high speed (e.g., >12,000 x g) for 15-30

minutes at 4°C.

Wash Pellet: Carefully discard the supernatant, which contains the EDTA. Wash the DNA

pellet by adding 500 µL of 70-80% ethanol and centrifuging for another 5 minutes.

Dry Pellet: Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.

Resuspend: Resuspend the DNA pellet in an appropriate volume of EDTA-free buffer or

nuclease-free water.
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Issue Possible Cause(s) Suggested Solution(s)

Downstream enzymatic

reaction is still inhibited after

EDTA removal.

Incomplete removal of EDTA.

- Verify the final EDTA

concentration if possible. -

Switch to a more effective

method like ultrafiltration.[2][7]

- Perform additional rounds of

buffer exchange (e.g., a

second ultrafiltration step or

more extensive dialysis).

Low recovery of protein or

DNA after precipitation.

- The pellet was not formed

properly or was lost during

washing steps. - The

protein/DNA did not precipitate

efficiently. - The pellet was

over-dried, making it difficult to

resuspend.

- Ensure proper incubation

times and temperatures. - For

low DNA concentrations,

consider adding a co-

precipitant like glycogen.[10] -

Be careful when decanting the

supernatant after

centrifugation. - Avoid over-

drying the pellet.

Protein sample aggregates

after buffer exchange.

The final buffer composition is

not optimal for your protein's

stability.

- Ensure the pH and ionic

strength of the final buffer are

suitable for your protein. -

Consider adding stabilizers like

glycerol or low concentrations

of non-ionic detergents.

Low sample volume makes

dialysis or precipitation difficult.

Standard methods are not

well-suited for very small

volumes.

- Use microdialysis devices for

small volumes. - Ultrafiltration

using spin-concentrators is

highly effective for both buffer

exchange and concentrating

dilute, small-volume samples.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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